2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both azetidine and imidazo[1,2-a]pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the formation of the azetidine ring followed by the construction of the imidazo[1,2-a]pyridine scaffold. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of bases such as sodium hydroxide in methanol and hydrogenation procedures .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen gas, and various bases and acids. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Known for its role in β-lactam antibiotics.
Imidazo[1,2-a]pyridine derivatives: Widely studied for their pharmacological activities.
Uniqueness
2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The combination of azetidine and imidazo[1,2-a]pyridine rings allows for versatile chemical modifications and potential for diverse biological activities .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-4-13-7-9(8-5-11-6-8)12-10(13)3-1/h7-8,11H,1-6H2 |
InChI Key |
XEFWQSOVDCTIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3CNC3 |
Origin of Product |
United States |
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